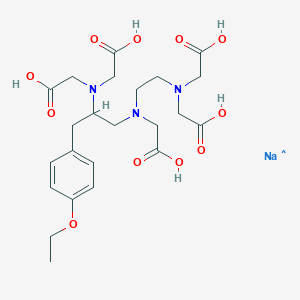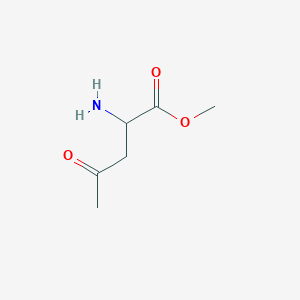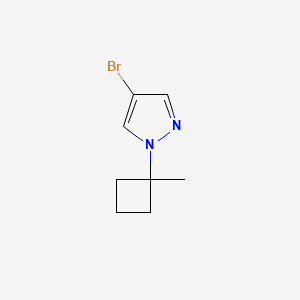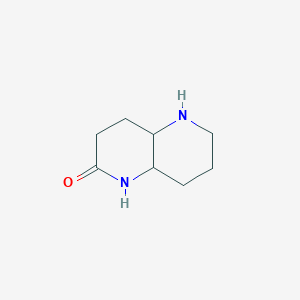![molecular formula C11H23NO2 B13330171 4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol](/img/structure/B13330171.png)
4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol is an organic compound with the molecular formula C11H23NO2. This compound is characterized by the presence of a hydroxyl group, an amino group, and a substituted oxolane ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol typically involves the reaction of 4-methylpentan-2-one with 2-methyloxolane-3-amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as distillation or crystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-methyloxolan-3-yl)amino]ethan-1-ol
- 2-methyloxolan-3-ol
Uniqueness
Compared to similar compounds, 4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H23NO2 |
|---|---|
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
4-methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol |
InChI |
InChI=1S/C11H23NO2/c1-8(2)6-10(7-13)12-11-4-5-14-9(11)3/h8-13H,4-7H2,1-3H3 |
InChI-Schlüssel |
VWFKWAULBGVZKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCO1)NC(CC(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine](/img/structure/B13330091.png)


![tert-Butyl (R)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13330123.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one](/img/structure/B13330125.png)


amine](/img/structure/B13330136.png)

![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid](/img/structure/B13330141.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13330150.png)
![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B13330158.png)
![3-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13330170.png)
